1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol
Description
“1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol” is a pyrazolo[4,5-e]pyrimidine derivative characterized by a 3,4-dichlorophenyl substituent at the pyrazole ring and a propan-2-ol amine group at the pyrimidine C4 position. Pyrazolo[4,5-e]pyrimidines are heterocyclic compounds with broad biological activities, including antifungal, antitumor, and antiviral properties . The 3,4-dichlorophenyl moiety may enhance lipophilicity and target binding, while the hydroxyl group in propan-2-ol could contribute to hydrogen bonding with biological targets.
Properties
IUPAC Name |
1-[[1-(3,4-dichlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N5O/c1-8(22)5-17-13-10-6-20-21(14(10)19-7-18-13)9-2-3-11(15)12(16)4-9/h2-4,6-8,22H,5H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLZPCIKPZAZOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=C2C=NN(C2=NC=N1)C3=CC(=C(C=C3)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the pyrazolo[4,5-e]pyrimidine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the 3,4-dichlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a suitable pyrazolo[4,5-e]pyrimidine intermediate reacts with 3,4-dichlorophenyl halides in the presence of a base.
Attachment of the propan-2-ol moiety: This final step can be accomplished via an amination reaction where the amino group of the pyrazolo[4,5-e]pyrimidine intermediate reacts with an epoxide or a halohydrin to form the desired product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The nitro or carbonyl groups, if present, can be reduced to amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the pyrazolo[4,5-e]pyrimidine core.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols, and bases such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while nucleophilic substitution at the aromatic ring could introduce various functional groups.
Scientific Research Applications
1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors, particularly in the context of signal transduction pathways.
Medicine: Investigated for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism by which 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol exerts its effects involves binding to specific molecular targets such as enzymes or receptors. The pyrazolo[4,5-e]pyrimidine core is known to interact with the ATP-binding sites of kinases, inhibiting their activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Pyrazolo[4,5-e]pyrimidines with Antifungal Activity
Tripathi et al. (2008) synthesized pyrazolo[4,5-e]pyrimidines substituted with aryl and thio groups, such as 1-(4-chlorobenzoyl)-5-aryl-4-oxo-6-thio-pyrazolo[4,5-e]pyrimidines . These compounds demonstrated antifungal activity against Aspergillus niger and Aspergillus flavus, with potency dependent on the electron-withdrawing substituents (e.g., chloro groups) . Compared to the target compound, the absence of a propan-2-ol amine in these derivatives may reduce solubility but enhance membrane permeability.
LRRK2 Inhibitors with Pyrazolo-Pyrimidine Cores
A 2014 report on LRRK2 inhibitors includes pyrazolo[3,4-d]pyrimidine derivatives with pKi values ranging from 5.9 to 7.2. For example:
| Compound ID | Structure Highlights | pKi (LRRK2 Inhibition) |
|---|---|---|
| CHEMBL1081312 | Cyclopentyl group, pyrrolopyridine substituent | 7.2 |
| CHEMBL101311 | 2,5-Dichloroaniline, dimethylamino-propanol | 5.9 |
| Target Compound | 3,4-Dichlorophenyl, propan-2-ol amine | Not reported |
The higher pKi of CHEMBL1081312 suggests that bulky substituents (e.g., cyclopentyl) improve LRRK2 binding. The target compound’s 3,4-dichlorophenyl group may confer similar steric advantages but requires experimental validation .
N-Methoxyethyl Pyrazolo-Pyrimidines
The compound 1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine (CHEMBL1391673) shares a chlorophenyl group but replaces propan-2-ol with a methoxyethyl chain.
Key Research Findings and Gaps
Structural-Activity Relationships :
- Chloro-substituted aryl groups enhance antifungal and kinase-inhibitory activity.
- Hydrophilic groups (e.g., propan-2-ol) improve solubility but may reduce membrane permeability .
Data Limitations: No published pKi, IC50, or MIC values for the target compound. Antifungal activity against Aspergillus spp. is inferred from structural analogs .
Biological Activity
The compound 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol is a member of the pyrazolo[4,5-e]pyrimidine class, which has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C12H12Cl2N4O
- Molecular Weight : 295.12 g/mol
- CAS Number : 125240-57-5
Biological Activity Overview
Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have shown significant inhibitory effects against various cancer cell lines. Notably, they inhibit key oncogenic pathways involving BRAF(V600E) and EGFR, making them promising candidates in cancer therapy .
- Anti-inflammatory Effects : Compounds in this class have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .
- Antimicrobial Properties : Some derivatives have shown efficacy against bacterial and fungal infections, suggesting their potential as antimicrobial agents .
The biological activity of 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol can be attributed to several mechanisms:
- Inhibition of Kinases : This compound may act as an inhibitor of various kinases involved in cell proliferation and survival pathways. For instance, inhibition of Aurora-A kinase has been noted in related pyrazole compounds .
- Modulation of Cell Signaling Pathways : By interacting with signaling pathways such as MAPK and PI3K/Akt, it can alter cellular responses to growth factors and stress signals .
- Antioxidant Activity : Some studies suggest that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory effects .
Structure-Activity Relationships (SAR)
The effectiveness of 1-{[1-(3,4-Dichlorophenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amino}propan-2-ol is influenced by its structural components:
| Structural Feature | Impact on Activity |
|---|---|
| Dichlorophenyl Group | Enhances binding affinity to target proteins |
| Pyrazolo Ring | Essential for biological activity; modifications can lead to altered potency |
| Propan-2-ol Moiety | Contributes to solubility and bioavailability |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antitumor Studies : In vitro assays revealed that pyrazole derivatives inhibited the growth of several cancer cell lines with IC50 values in the low micromolar range. For example, a related compound showed potent activity against breast cancer cells .
- Anti-inflammatory Effects : In animal models, pyrazole derivatives reduced inflammation markers significantly compared to controls. This was demonstrated in models of arthritis where treated groups exhibited reduced swelling and pain .
- Antimicrobial Testing : A series of pyrazole compounds were tested against common bacterial strains (e.g., E. coli, S. aureus) and showed significant inhibitory effects with minimal inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
